molecular formula C20H14ClFN4O2 B6552839 1-[(4-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione CAS No. 1040632-98-1

1-[(4-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione

Cat. No.: B6552839
CAS No.: 1040632-98-1
M. Wt: 396.8 g/mol
InChI Key: ODPMWPQFIKIAGG-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione is a bicyclic heterocyclic compound featuring a pteridine core substituted with chlorophenyl and fluorophenyl methyl groups. Its structure combines electron-withdrawing substituents (chloro and fluoro) on aromatic rings, which may influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pteridine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O2/c21-15-5-1-13(2-6-15)11-25-18-17(23-9-10-24-18)19(27)26(20(25)28)12-14-3-7-16(22)8-4-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPMWPQFIKIAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=NC=CN=C3N(C2=O)CC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from

The compounds in share functional group diversity and synthetic methodologies but differ in core scaffolds:

  • (E)-4-(4-Methoxyphenyl)-2-methyl-5-phenyl-4-(4-(trifluoromethyl)phenyl)pent-2-enal : A linear aldehyde with methoxy, phenyl, and trifluoromethyl groups. Its NMR data (δ 9.45 ppm for aldehyde proton) and mass spectrometry (m/z 478 [M+H]+) suggest distinct electronic effects compared to the tetrahydropteridine dione .
  • (E)-2-Methyl-3-(1-(4-(trifluoromethyl)phenyl)cyclohexyl)acrylaldehyde : Features a cyclohexyl-trifluoromethylphenyl hybrid structure. Its IR spectrum (ν 1680 cm⁻¹ for conjugated aldehyde) contrasts with the carbonyl stretching of the pteridine dione (expected near 1700–1750 cm⁻¹) .
  • 1-Methyl-4'-(trifluoromethyl)-1,4,5,6-tetrahydro-[1,1'-biphenyl]-3-carbaldehyde : A partially hydrogenated biphenyl aldehyde. Its ¹H NMR (δ 2.25 ppm for methylene protons) indicates reduced aromaticity compared to the fully unsaturated pteridine core .

Key Comparative Parameters

Parameter Target Compound Analogues in
Core Structure Pteridine dione (bicyclic) Linear aldehydes, cyclohexyl-acrylaldehyde, tetrahydro-biphenyl
Substituents Chlorophenyl, fluorophenyl Trifluoromethyl, methoxy, phenyl, cyclohexyl
Electron Effects Strong electron-withdrawing (Cl, F) Mixed (e.g., trifluoromethyl: strong EWG; methoxy: EDG)
Spectral Features Anticipated carbonyl peaks (1700–1750 cm⁻¹ IR; δ 160–170 ppm ¹³C NMR for C=O) Observed aldehyde peaks (δ 9.45 ppm ¹H NMR; ν 1680 cm⁻¹ IR)
Molecular Weight ~420 g/mol (estimated) 478–500 g/mol (observed)

Research Findings and Limitations

  • Synthesis: The analogues in were synthesized via aldol condensation and Friedel-Crafts alkylation.
  • Biological Activity: No data on the target compound’s activity are available.
  • Limitations : The evidence lacks direct structural or functional data on pteridine derivatives, necessitating extrapolation from unrelated scaffolds.

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